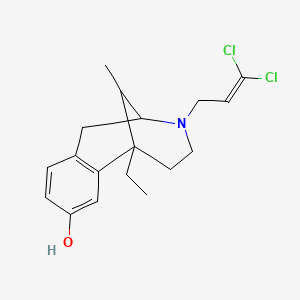![molecular formula C10H7FN4O B14160968 3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 331443-91-5](/img/structure/B14160968.png)
3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is part of the pyrimidoindole family, which is known for its diverse pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one typically involves the reaction of appropriate indole derivatives with fluorinated reagents under controlled conditions. One method involves the use of acetonitrile as a solvent, where the compound is crystallized and analyzed using single-crystal X-ray diffraction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in heterocyclic chemistry, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at specific positions on the molecule.
Wissenschaftliche Forschungsanwendungen
3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has been studied for its potential as an inhibitor of hepatitis B virus (HBV). Molecular docking studies have shown that this compound exhibits nanomolar inhibitory activity against HBV . Additionally, its unique structure makes it a candidate for further research in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Wirkmechanismus
The mechanism by which 3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one exerts its effects involves its interaction with specific molecular targets. For instance, as an HBV inhibitor, it likely interferes with viral replication processes. The exact molecular pathways and targets are subjects of ongoing research, but the compound’s ability to form hydrogen bonds and interact with viral proteins is crucial to its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one: Another compound in the same family with similar biological activities.
N-arylsulfonyl-3-acetylindole derivatives: Known for their antiviral properties.
Uniqueness
What sets 3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one apart is its specific fluorination pattern and amino group, which contribute to its unique binding properties and biological activity. This makes it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
331443-91-5 |
|---|---|
Molekularformel |
C10H7FN4O |
Molekulargewicht |
218.19 g/mol |
IUPAC-Name |
3-amino-8-fluoro-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C10H7FN4O/c11-5-1-2-7-6(3-5)8-9(14-7)10(16)15(12)4-13-8/h1-4,14H,12H2 |
InChI-Schlüssel |
LNDXUKPVCYRMLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C3=C(N2)C(=O)N(C=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160886.png)
![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)
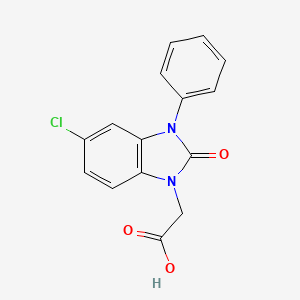
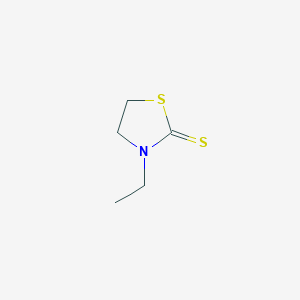
![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)
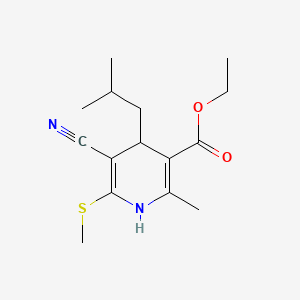
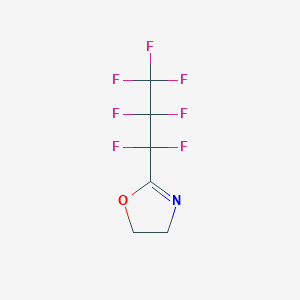
![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14160934.png)
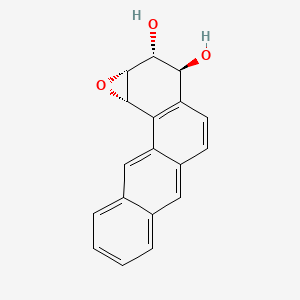
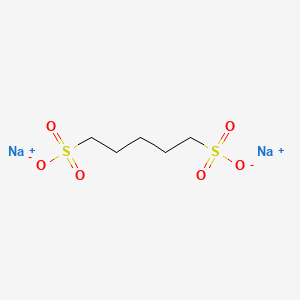
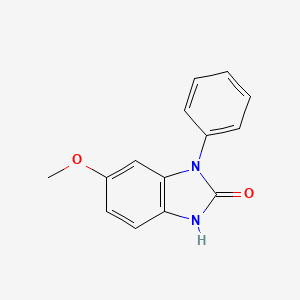
![2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole](/img/structure/B14160952.png)
